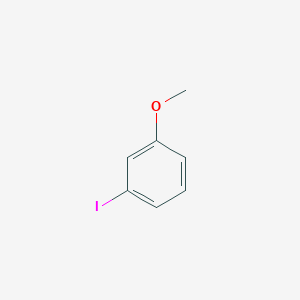

3-Iodoanisol

Übersicht

Beschreibung

3-Iodoanisole, also known as 3-Iodoanisole, is a useful research compound. Its molecular formula is C7H7IO and its molecular weight is 234.03 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Iodoanisole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60726. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodoanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodoanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Details: Durch die Reaktion von 3-Iodoanisol mit geeigneten Reagenzien können Forscher 3,3’-Dimethoxy-Biphenyl erhalten. Diese Verbindung findet aufgrund ihrer einzigartigen elektronischen Eigenschaften und strukturellen Merkmale Anwendungen in der Materialwissenschaft, organischen Elektronik und Flüssigkristallen .

- Details: Forscher untersuchen sein Potenzial als Baustein für die Entwicklung neuer Pestizide oder Herbizide. Die Einführung von Iodatomen in organische Moleküle kann ihre biologische Aktivität verändern, was this compound zu einem interessanten Kandidaten für weitere Untersuchungen macht .

- Details: Forscher untersuchen seine Reaktivität und pharmakologischen Eigenschaften. Es kann als Gerüst für die Entwicklung neuer Arzneimittelkandidaten oder als Ligand in der medizinischen Chemie dienen. Das Verständnis seiner Wechselwirkungen mit biologischen Zielstrukturen ist für die Arzneimittelforschung unerlässlich .

- Details: Es kann als Ausgangsmaterial für die Synthese von Farbstoffen oder Pigmenten verwendet werden. Forscher untersuchen seine Farbeigenschaften, Stabilität und Verträglichkeit mit verschiedenen Substraten. Die resultierenden Farbstoffe finden Anwendungen in Textilien, Druckverfahren und anderen Färbeprozessen .

- Lagerung: Aufgrund der Lichtempfindlichkeit sollte es zur Vermeidung von Abbau im Dunkeln gelagert werden. Kontakt mit Oxidationsmitteln vermeiden .

Synthese von 3,3’-Dimethoxy-Biphenyl

Pflanzenschutzmittel-Anwendungen

Pharmazeutische Forschung

Farbstoff-Bereich

Löslichkeits- und Handhabungsüberlegungen

Legacy-Markenübergang

Zusammenfassend lässt sich sagen, dass this compound eine zentrale Rolle bei der Synthese von 3,3’-Dimethoxy-Biphenyl spielt, vielversprechend in der Pflanzenschutzmittel- und pharmazeutischen Forschung ist und zur Farbstoffindustrie beiträgt. Forscher erforschen weiterhin seine vielfältigen Anwendungen und Eigenschaften . Wenn Sie weitere Informationen benötigen oder zusätzliche Fragen haben, können Sie sich gerne melden!

Safety and Hazards

3-Iodoanisole causes skin irritation and eye irritation. It may cause respiratory irritation. It is recommended to wash face, hands and any exposed skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area .

Biochemische Analyse

Molecular Mechanism

The molecular mechanism of action of 3-Iodoanisole is not well defined. There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

There is no available information on its effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

1-iodo-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHBAGGASAJQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061105 | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-85-8 | |

| Record name | 3-Iodoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodoanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-iodo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Iodoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9JJR6U9YU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the structure and molecular formula of 3-iodoanisole?

A1: 3-Iodoanisole is an aromatic compound consisting of an anisole ring (methoxybenzene) with an iodine atom substituted at the 3-position relative to the methoxy group. Its molecular formula is C7H7IO.

Q2: Can 3-iodoanisole be used to synthesize more complex molecules?

A: Yes, 3-iodoanisole serves as a versatile building block in organic synthesis. [, , , ] For example, it can undergo palladium-catalyzed Sonogashira and Suzuki coupling reactions to form carbon-carbon bonds, leading to biphenyl derivatives and other complex structures. [] It also acts as a starting material in the synthesis of (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, (L)-2,3-dihydroxybutanedioic acid salt, a potential drug for Alzheimer's disease. []

Q3: How does the iodine atom in 3-iodoanisole influence its reactivity?

A: The iodine atom plays a crucial role in the reactivity of 3-iodoanisole. It can undergo halogen/zinc exchange reactions with bimetallic reagents like sBu2Zn·2LiOR, forming polyfunctional arylzinc species. [] This exchange reaction is tolerant to various functional groups, including sensitive ones like triazine, ketone, aldehyde, and nitro groups. [] Additionally, 3-iodoanisole can be nitrated in the presence of nitrous acid, yielding a mixture of 3-nitroanisole, 3-iodo-4-nitroanisole, and 3,6-di-iodo-4-nitroanisole. [] Interestingly, this nitration process can lead to the displacement of iodine, highlighting its reactivity. []

Q4: How does 3-iodoanisole react with lithium aluminate bases?

A: Research shows that 3-iodoanisole undergoes ortho-metallation with the bis-amido base '(i)Bu(2)Al(μ-TMP)(2)Li' resulting in a highly reactive intermediate. [] This intermediate tends to decompose into homometallic species and benzyne, even under carefully controlled conditions. [] This reaction pathway highlights the potential of 3-iodoanisole to generate reactive intermediates for further synthetic transformations.

Q5: Are there any analytical techniques used to study the conformational behavior of 3-iodoanisole?

A: Yes, 1H NMR spectroscopy has been employed to investigate the conformational distribution of 3-iodoanisole in solution. [] This technique provides insights into the preferred orientations of the methoxy group and iodine atom relative to the aromatic ring, further informing its reactivity and behavior in chemical reactions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)